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Compound of Interest

Compound Name:
Methyl 3-hydroxy-8-

methyldecanoate

CAS No.: 62675-84-7

Cat. No.: B14517197

Get Quote

Executive Summary
Methyl 3-hydroxy-8-methyldecanoate is the methyl ester derivative of the anteiso-C11 fatty

acid tail found in Tridecaptin A3, a non-ribosomal lipopeptide produced by Paenibacillus

polymyxa. This molecule is not merely a fatty acid; it is a structural anchor essential for the

antibiotic's ability to disrupt Gram-negative bacterial membranes by binding to Lipid II.

Natural Product: Derived from the hydrolysis of biological Tridecaptins. It represents a

specific stereoisomer (likely

) but often co-elutes with iso-isomers (8-methyl vs. 9-methyl).

Synthetic Product: Produced via asymmetric organic synthesis. It allows for precise

stereochemical control, enabling Structure-Activity Relationship (SAR) studies that determine

how lipid chirality influences antibiotic potency.

Key Insight: While early studies suggested lipid chirality was non-essential, recent data

indicates that inverting both chiral centers (
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) can reduce antibiotic potency by up to 4-fold, highlighting the necessity of stereochemical
precision in drug development.

Chemical Profile & Stereochemistry
The biological activity of this molecule hinges on two chiral centers: the

-hydroxyl group at C3 and the methyl branch at C8.

Feature Natural (Biogenic) Synthetic (Chemogenic)

Structure
Anteiso-branched (C8-methyl

on C10 chain)

Customizable (Racemic, Iso,

or Anteiso)

Stereochemistry Single Isomer: Typically

Controlled: Can be

,

, or racemic

Purity Profile
High isomeric complexity

(often mixed with iso-isomer)

High isomeric purity (>98%

ee/de possible)

Primary Impurity
Methyl 3-hydroxy-9-

methyldecanoate (Iso-isomer)

Solvent residues, catalyst

byproducts

CAS No. 62675-84-7 (General)
Specific to isomer (e.g., 62675-

84-7 for generic)

Stereochemical Significance
In Paenibacillus, the C3-hydroxyl is introduced during fatty acid biosynthesis (typically

-configuration), while the C8-methyl (anteiso) is derived from L-Isoleucine precursors (typically

-configuration). Synthetic pathways must replicate this

geometry to mimic the natural "lock-and-key" interaction with bacterial membranes.

Production Workflows
A. Natural Extraction Protocol (Tridecaptin Hydrolysis)
Objective: Isolate the lipid tail from Paenibacillus polymyxa fermentation broth.
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Fermentation: Cultivate P. polymyxa (e.g., strain NRRL B-30509) in LB broth at 30°C for 48

hours.

Peptide Isolation: Extract supernatant with Amberlite XAD-16 resin; elute with MeOH. Purify

Tridecaptin fraction via RP-HPLC (C18 column).

Acid Hydrolysis: Dissolve purified Tridecaptin (5 mg) in 6 M HCl (4 mL). Heat at 110°C for 2-

4 hours in a sealed tube. This cleaves the amide bond linking the lipid tail to the N-terminal

D-Valine.

Extraction: Extract the free fatty acid into diethyl ether (

). Dry over anhydrous

.

Methylation (Derivatization): Treat the residue with Trimethylsilyldiazomethane (TMS-CHN

) in MeOH/Hexanes (1:1) for 30 mins. Quench with acetic acid.

Why TMS-CHN

? It is a safer alternative to Diazomethane and ensures quantitative conversion to the
methyl ester for GC analysis.

B. Synthetic Route (Asymmetric Synthesis)
Objective: Produce enantiopure

-Methyl 3-hydroxy-8-methyldecanoate.

Chiral Pool Start: Begin with (S)-2-methylbutanol (derived from L-Isoleucine fermentation oil)

to establish the C8 center.

Chain Extension: Convert alcohol to iodide, then alkylate using Myers' pseudoephedrine

auxiliary or standard cuprate chemistry to extend the chain to the C10 aldehyde.

Reformatsky Reaction / Aldol: React the aldehyde with a chiral acetate equivalent (e.g.,

Evans oxazolidinone or Reformatsky reagent with chiral ligand) to install the C3-hydroxyl
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with

-selectivity.

Transesterification: Cleave the auxiliary with NaOMe/MeOH to yield the final methyl ester.

Visualizing the Workflow
The following diagram contrasts the extraction logic with the synthetic logic, highlighting the

critical "Isomer Separation" bottleneck in the natural route.

Natural Extraction Route

Synthetic Route (Asymmetric)

P. polymyxa Culture
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Figure 1: Comparison of production workflows. Note that the natural route yields a mixture of

isomers requiring difficult separation, while the synthetic route targets the specific stereoisomer.

Analytical Comparison & Validation
To validate the identity of your molecule, you must distinguish the anteiso (8-methyl) from the

iso (9-methyl) isomer.

GC-MS Fragmentation Analysis
The position of the methyl branch alters the retention time and fragmentation pattern.

Column: DB-5ms or equivalent non-polar capillary column.

Temperature Program: 50°C (2 min)

10°C/min

300°C.

Key Diagnostic Ions (EI-MS):

m/z 103: Characteristic of 3-hydroxy fatty acid methyl esters (cleavage between C3 and

C4).

Retention Time: The anteiso isomer (8-methyl) typically elutes after the iso isomer (9-

methyl) on non-polar phases due to slightly higher boiling point/van der Waals interactions.

NMR Distinction ( H)[3]
Anteiso (8-methyl): The terminal ethyl group creates a distinct triplet/multiplet pattern upfield.

Iso (9-methyl): The terminal isopropyl group creates a strong doublet signal (approx

0.86 ppm,

Hz) integrating for 6 protons.
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Functional Performance: Antibiotic Efficacy
The primary application of this molecule is as a lipid tail for Tridecaptin analogues.[1][2][3]

Mechanism of Action
Tridecaptin uses this lipid tail to anchor itself into the Gram-negative inner membrane, where it

binds to Lipid II (the peptidoglycan precursor) and disrupts the Proton Motive Force (PMF).

Comparative Data: Stereochemistry vs. Activity
Experimental data from Tridecaptin analogues (e.g., Oct-TriA1 variants) suggests the following:

Lipid Variant
MIC vs E. coli (

g/mL)
Relative Potency Interpretation

Natural (3R, 8S) 3.13 100%
Optimal "Lock-and-

Key" fit.

Synthetic (Racemic) ~3-6 ~50-100%
Activity is retained but

variable.

Inverted (3S, 8R) 12.5 25% 4-fold loss in potency.

Linear (n-Octyl) 3.13 100%

Branching is less

critical than chain

length/hydrophobicity.

Conclusion: While the specific branching (methyl group) is not strictly essential for in vitro killing

(linear chains work too), the stereochemistry of the hydroxyl group (C3) and the chain

orientation is vital for maximizing the interaction with the chiral Lipid II receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5068289/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.pnas.org%2Fdoi%2F10.1073%2Fpnas.1608623113
https://www.researchgate.net/figure/ariants-of-tridecaptin-A-1-The-structures-of-natural-tridecaptin-A-1-1-and-synthetic_fig2_348697754
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068289/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1422-0067%2F15%2F8%2F13813
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.jstage.jst.go.jp%2Farticle%2Fbbb1961%2F42%2F6%2F42_6_1293%2F_article
https://www.benchchem.com/product/b14517197?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/figure/ariants-of-tridecaptin-A-1-The-structures-of-natural-tridecaptin-A-1-1-and-synthetic_fig2_348697754
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068289/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5068289/
https://pubs.acs.org/doi/10.1021/acschembio.4c00034
https://www.benchchem.com/product/b14517197/docs#comparative-technical-guide-synthetic-vs-natural-methyl-3-hydroxy-8-methyldecanoate
https://www.benchchem.com/product/b14517197/docs#comparative-technical-guide-synthetic-vs-natural-methyl-3-hydroxy-8-methyldecanoate
https://www.benchchem.com/product/b14517197/docs#comparative-technical-guide-synthetic-vs-natural-methyl-3-hydroxy-8-methyldecanoate
https://www.benchchem.com/product/b14517197/docs#comparative-technical-guide-synthetic-vs-natural-methyl-3-hydroxy-8-methyldecanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14517197?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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